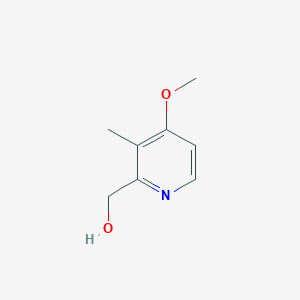

(4-Methoxy-3-methylpyridin-2-yl)methanol

Description

BenchChem offers high-quality (4-Methoxy-3-methylpyridin-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Methoxy-3-methylpyridin-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-methoxy-3-methylpyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-6-7(5-10)9-4-3-8(6)11-2/h3-4,10H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSHQBGRAEVQZBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60445615 | |

| Record name | (4-Methoxy-3-methylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86604-77-5 | |

| Record name | (4-Methoxy-3-methylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Methoxy-3-methylpyridin-2-yl)methanol: A Key Intermediate in Pharmaceutical Synthesis

CAS Number: 86604-77-5

Authored by: A Senior Application Scientist

Introduction

(4-Methoxy-3-methylpyridin-2-yl)methanol is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry.[1][2] Its significance is primarily anchored in its role as a crucial intermediate in the synthesis of several proton pump inhibitors (PPIs), a class of drugs designed to reduce gastric acid production. This guide provides an in-depth exploration of this compound, from its chemical identity and properties to its synthesis and critical applications in drug development, tailored for researchers, scientists, and professionals in the pharmaceutical industry.

Core Properties and Identification

A comprehensive understanding of the physicochemical properties of (4-Methoxy-3-methylpyridin-2-yl)methanol is fundamental for its effective application and handling in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 86604-77-5 | [1][3][4] |

| Molecular Formula | C₈H₁₁NO₂ | [1][2] |

| Molecular Weight | 153.18 g/mol | [1] |

| Appearance | White to off-white solid | [5] |

| Boiling Point | 276.865 °C at 760 mmHg (Predicted) | [6] |

| Flash Point | 121.244 °C (Predicted) | [6] |

| Density | 1.12 g/cm³ (Predicted) | [6] |

| Purity | Typically ≥95-97% | [2][5] |

Central Role in Drug Development: The Gateway to Proton Pump Inhibitors

The primary and most significant application of (4-Methoxy-3-methylpyridin-2-yl)methanol lies in its function as a precursor for the synthesis of the sulfinylbenzimidazole moiety of proton pump inhibitors.[1] Notably, it is a key starting material for the industrial production of Rabeprazole, a widely used medication for treating conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.

The synthetic utility of this molecule stems from the reactivity of its hydroxymethyl group. This functional group is typically activated, often by conversion to a chloromethyl derivative, which then undergoes nucleophilic substitution with a substituted benzimidazole thiol. This coupling reaction is a cornerstone in the assembly of the final drug substance.

Logical Workflow in Rabeprazole Synthesis

The following diagram illustrates the logical progression from (4-Methoxy-3-methylpyridin-2-yl)methanol to a generic proton pump inhibitor, highlighting the key transformations.

Caption: Logical workflow from the core intermediate to a proton pump inhibitor.

A Comparative Analysis of Synthetic Routes

The synthesis of (4-Methoxy-3-methylpyridin-2-yl)methanol has been approached through various strategies, each with distinct advantages and disadvantages. The choice of a particular route is often dictated by factors such as the availability of starting materials, desired scale of production, and economic and environmental considerations.

| Route | Starting Material | Key Intermediates | Key Reagents | Reported Advantages | Reported Disadvantages |

| Route 1 | 2,3-Dimethylpyridine | 2,3-Dimethyl-4-nitropyridine-N-oxide, 2-Chloromethyl-3-methyl-4-methoxypyridine | Nitrating agents, Oxidizing agents, Methoxide source, Reducing agents | Well-established chemistry for pyridine N-oxides. | Multi-step process with potentially low overall yield. |

| Route 2 | 4-Chloro-2,3-dimethylpyridine N-oxide | 4-(3-Methoxypropoxy)-2,3-dimethylpyridine N-oxide | 3-Methoxypropan-1-ol, Strong base (e.g., NaH), Acetic anhydride | Avoids nitration step. | Requires handling of strong bases like sodium hydride. |

| Route 3 | 2,3-Dimethyl-4-(3-methoxypropoxy)pyridine N-oxide | 3-Methyl-2-acetoxymethyl-4-(3-methoxypropoxy)pyridine | Acetic anhydride, p-toluenesulfonic acid, Aqueous base | Optimized for high purity and yield of the target alcohol. | Requires careful control of rearrangement and hydrolysis conditions. |

Detailed Synthetic Protocols

This classical approach involves the nitration and N-oxidation of 2,3-dimethylpyridine to introduce the necessary functional groups.

Experimental Protocol:

-

N-Oxidation and Nitration: 2,3-Dimethylpyridine is treated with a mixture of nitric acid and sulfuric acid to yield 2,3-dimethyl-4-nitropyridine-N-oxide.

-

Rearrangement and Chlorination: The N-oxide is then subjected to rearrangement and chlorination, often using a chlorinating agent like sulfuryl chloride or phosphorus oxychloride, to introduce a chloromethyl group at the 2-position.

-

Methoxylation: The nitro group is displaced by a methoxy group using a methoxide source, such as sodium methoxide.

-

Hydrolysis: The chloromethyl group is hydrolyzed to the hydroxymethyl group, typically under basic conditions, to afford (4-Methoxy-3-methylpyridin-2-yl)methanol.

Caption: Synthetic pathway starting from 2,3-dimethylpyridine.

This route offers an alternative to the nitration pathway.

Experimental Protocol:

-

Etherification: 4-Chloro-2,3-dimethylpyridine N-oxide is reacted with 3-methoxypropan-1-ol in the presence of a strong base like sodium hydride to yield 4-(3-methoxypropoxy)-2,3-dimethylpyridine N-oxide.

-

Rearrangement: The N-oxide undergoes rearrangement upon treatment with acetic anhydride to form the corresponding 2-acetoxymethyl intermediate.

-

Hydrolysis: The acetate is hydrolyzed under basic conditions (e.g., sodium hydroxide in ethanol) to yield the target alcohol.

Caption: Synthetic pathway starting from 4-chloro-2,3-dimethylpyridine N-oxide.

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure and purity of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the key functional groups, such as the hydroxyl (-OH) and ether (C-O-C) groups.

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule.

Researchers can typically obtain certificates of analysis with detailed spectral data from commercial suppliers upon request.

Safety, Handling, and Disposal

As with any chemical substance, proper safety precautions are paramount when handling (4-Methoxy-3-methylpyridin-2-yl)methanol. The following information is synthesized from available safety data sheets.

Hazard Identification

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Precautionary Measures and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

First Aid Measures

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances and sources of ignition.

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not allow the product to enter drains or waterways.

Conclusion

(4-Methoxy-3-methylpyridin-2-yl)methanol stands as a testament to the enabling power of heterocyclic chemistry in modern drug discovery and development. Its role as a key intermediate in the synthesis of proton pump inhibitors like Rabeprazole underscores its importance in the pharmaceutical industry. A thorough understanding of its synthesis, properties, and safe handling is crucial for any scientist or researcher working in this domain. This guide has provided a comprehensive overview to support and inform such endeavors.

References

-

PubChem. (4-Methoxy-3-methylpyridin-2-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (4-Methoxy-3-methylpyridin-2-yl)methanol | CAS#:86604-77-5. Retrieved from [Link]

- AK Scientific, Inc. Safety Data Sheet.

- Sanjay, S. S., & Hammouti, B. (2025). A penetrative review of past-practiced strategies to synthesize Rabeprazole (proton pump inhibitor drug) and its related compounds. Moroccan Journal of Chemistry, 13(2), 807-848.

- Google Patents. (2014). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.

- Google Patents. (2014).

Sources

- 1. (4-Methoxy-3-methylpyridin-2-yl)methanol | C8H11NO2 | CID 10844583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (4-Methoxy-3-methylpyridin-2-yl)methanol – Biotuva Life Sciences [biotuva.com]

- 3. 86604-77-5|(4-Methoxy-3-methylpyridin-2-yl)methanol|BLD Pharm [bldpharm.com]

- 4. (4-Methoxy-3-methylpyridin-2-yl)methanol | CAS#:86604-77-5 | Chemsrc [chemsrc.com]

- 5. chemscene.com [chemscene.com]

- 6. echemi.com [echemi.com]

(4-Methoxy-3-methylpyridin-2-yl)methanol molecular weight

An In-depth Technical Guide to (4-Methoxy-3-methylpyridin-2-yl)methanol: Synthesis, Characterization, and Application

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (4-Methoxy-3-methylpyridin-2-yl)methanol, a key heterocyclic building block. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's fundamental properties, outlines a robust synthetic pathway, establishes rigorous analytical protocols for quality control, and discusses its significance as a precursor in pharmaceutical research. The methodologies described herein are grounded in established chemical principles to ensure reproducibility and self-validation.

Core Molecular Profile and Physicochemical Properties

(4-Methoxy-3-methylpyridin-2-yl)methanol is a substituted pyridinylmethanol derivative. The pyridine ring is a ubiquitous scaffold in medicinal chemistry, and its functionalization with a hydroxymethyl group provides a crucial handle for further synthetic transformations.[1] The specific substitution pattern of this molecule—a methoxy group at the 4-position and a methyl group at the 3-position—is characteristic of intermediates used in the synthesis of proton pump inhibitors (PPIs), a class of drugs that treat acid-related gastrointestinal disorders.

The precise molecular architecture dictates the compound's reactivity and physical properties, which are essential for designing synthetic routes and purification strategies.

Table 1: Physicochemical and Identification Data for (4-Methoxy-3-methylpyridin-2-yl)methanol

| Property | Value | Source(s) |

| IUPAC Name | (4-methoxy-3-methylpyridin-2-yl)methanol | PubChem[2] |

| CAS Number | 86604-77-5 | Chemsrc, PubChem[2][3] |

| Molecular Formula | C₈H₁₁NO₂ | Chemsrc, PubChem[2][3] |

| Molecular Weight | 153.18 g/mol | PubChem, Biotuva Life Sciences[2][4] |

| Exact Mass | 153.078979 Da | Chemsrc, PubChem[2][3] |

| Density | 1.1 ± 0.1 g/cm³ | Chemsrc[3] |

| Boiling Point | 276.9 ± 35.0 °C at 760 mmHg | Chemsrc[3] |

| Flash Point | 121.2 ± 25.9 °C | Chemsrc[3] |

| LogP | 0.28 | Chemsrc[3] |

| Synonyms | 4-Methoxy-3-methyl-2-pyridinemethanol, 2-hydroxymethyl-4-methoxy-3-methylpyridine | Guidechem, Echemi[5][6] |

Strategic Synthesis Pathway

The synthesis of pyridinemethanol derivatives can be achieved through several established methodologies, most commonly via the reduction of corresponding pyridinecarboxylic acids, esters, aldehydes, or ketones.[1][7] For (4-Methoxy-3-methylpyridin-2-yl)methanol, a highly efficient and direct approach is the reduction of a suitable precursor, 4-methoxy-3-methylpyridine-2-carboxylic acid or its ester.

The choice of reducing agent is critical and is dictated by the functional group tolerance and desired reaction conditions. Lithium aluminum hydride (LiAlH₄) is a powerful, albeit non-selective, reducing agent capable of converting both carboxylic acids and esters to primary alcohols.[1] Its high reactivity necessitates stringent anhydrous conditions and careful handling.

Below is a logical workflow for the synthesis, starting from a commercially available pyridine derivative.

Caption: Proposed synthetic workflow for (4-Methoxy-3-methylpyridin-2-yl)methanol.

Experimental Protocol: Synthesis via Reduction

This protocol details the final reduction step, assuming the precursor aldehyde is available.

-

System Preparation: A 500 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The entire apparatus is flame-dried under vacuum and cooled under a stream of dry nitrogen to ensure anhydrous conditions.

-

Reagent Charging: The flask is charged with a solution of 4-methoxy-3-methylpyridine-2-carbaldehyde (1 equiv.) in anhydrous Tetrahydrofuran (THF, 100 mL). The solution is cooled to 0 °C in an ice-water bath.

-

Reductant Addition: Sodium borohydride (NaBH₄, 1.5 equiv.) is added portion-wise to the stirred solution over 30 minutes. The choice of NaBH₄ over the more powerful LiAlH₄ is a strategic decision to favor safety and ease of handling while being sufficiently reactive for aldehyde reduction.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 2-4 hours. Progress is monitored by Thin-Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane mobile phase until the starting aldehyde spot is no longer visible.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of distilled water at 0 °C to decompose excess NaBH₄.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is purified by flash column chromatography on silica gel to yield (4-Methoxy-3-methylpyridin-2-yl)methanol as a pure solid or oil.

Analytical Validation and Quality Control

Confirming the identity and purity of the synthesized compound is a non-negotiable step in the research and development workflow. A multi-pronged analytical approach ensures the material meets the required specifications for subsequent applications.

Caption: Quality control workflow for validating synthesized (4-Methoxy-3-methylpyridin-2-yl)methanol.

Protocol 1: NMR Spectroscopy for Structural Elucidation

-

Objective: To confirm the covalent structure of the molecule by analyzing the chemical environment of its hydrogen and carbon atoms.

-

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Analysis:

-

Expected Signals:

-

A singlet for the methyl protons (-CH₃) around δ 2.2-2.4 ppm.

-

A singlet for the methoxy protons (-OCH₃) around δ 3.8-4.0 ppm.

-

A singlet for the methylene protons (-CH₂OH) around δ 4.6-4.8 ppm.

-

A broad singlet for the hydroxyl proton (-OH), which may vary in chemical shift or exchange with residual water.

-

Two doublets for the aromatic pyridine protons, corresponding to the H-5 and H-6 positions, typically between δ 6.7-8.2 ppm.

-

-

-

¹³C NMR Analysis:

-

Expected Signals: Eight distinct carbon signals corresponding to the methyl, methoxy, methylene, and five pyridine ring carbons.

-

Protocol 2: Mass Spectrometry for Molecular Weight Confirmation

-

Objective: To verify the molecular weight of the compound.

-

Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Method (ESI+):

-

Expected Ion: The protonated molecular ion [M+H]⁺ should be observed at an m/z value of approximately 154.18.

-

Rationale: ESI is a soft ionization technique ideal for polar molecules, preventing significant fragmentation and providing a clear molecular ion peak.

-

Protocol 3: HPLC for Purity Assessment

-

Objective: To quantify the purity of the sample.

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram. A purity level of ≥95% is typically required for use in drug discovery screening.[4]

-

Application in Drug Discovery: A Proton Pump Inhibitor Precursor

(4-Methoxy-3-methylpyridin-2-yl)methanol and its close analogs are critical intermediates in the synthesis of PPIs like Omeprazole and Rabeprazole.[8][9][10] These drugs function by irreversibly inhibiting the H⁺/K⁺-ATPase (proton pump) in gastric parietal cells, thereby reducing stomach acid secretion.

The core structure of this molecule provides the necessary pyridine scaffold that, after further modification (e.g., conversion of the hydroxymethyl group to a chloromethyl group followed by coupling with a mercaptobenzimidazole moiety), forms the final active pharmaceutical ingredient.[11][12][13]

Caption: Mechanism of action for a proton pump inhibitor derived from pyridinylmethanol precursors.

The synthesis of such complex molecules relies on the availability of high-purity, well-characterized building blocks like (4-Methoxy-3-methylpyridin-2-yl)methanol. Its specific substitution pattern is crucial for the biological activity of the final drug molecule.

Conclusion

(4-Methoxy-3-methylpyridin-2-yl)methanol is more than a simple chemical compound; it is an enabling tool for pharmaceutical innovation. Its molecular weight of 153.18 g/mol and distinct structural features make it an ideal precursor for complex heterocyclic systems. This guide has provided a framework for its synthesis, a robust protocol for its analytical validation, and a clear rationale for its importance in the context of modern drug discovery. By understanding and applying these principles, researchers can effectively leverage this versatile building block to advance the development of new therapeutic agents.

References

-

(4-Methoxy-3-methylpyridin-2-yl)methanol. Chemsrc. [Link]

-

(4-Methoxy-3-methylpyridin-2-yl)methanol. PubChem, National Center for Biotechnology Information. [Link]

-

[4-(3-Methyoxypropoxy)-3-methyl-2-pyridinyl]methanol hydrochloride. LookChem. [Link]

-

(4-Methoxy-3-methylpyridin-2-yl)methanol Hydrochloride. Pharmaffiliates. [Link]

-

4-(3-Methoxypropoxy)-3-methyl-2-pyridinemethanol. PubChem, National Center for Biotechnology Information. [Link]

-

(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol Hydrochloride. Pharmaffiliates. [Link]

- Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.

-

A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. Quick Company. [Link]

- Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. (4-Methoxy-3-methylpyridin-2-yl)methanol | C8H11NO2 | CID 10844583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (4-Methoxy-3-methylpyridin-2-yl)methanol | CAS#:86604-77-5 | Chemsrc [chemsrc.com]

- 4. (4-Methoxy-3-methylpyridin-2-yl)methanol – Biotuva Life Sciences [biotuva.com]

- 5. Page loading... [guidechem.com]

- 6. echemi.com [echemi.com]

- 7. Page loading... [guidechem.com]

- 8. [4-(3-Methyoxypropoxy)-3-methyl-2-pyridinyl]methanol hydrochloride | 675198-19-3 [chemicalbook.com]

- 9. (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol Hydrochloride [lgcstandards.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents [patents.google.com]

- 12. A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 [quickcompany.in]

- 13. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of (4-Methoxy-3-methylpyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methoxy-3-methylpyridin-2-yl)methanol, a substituted pyridine derivative, is a key intermediate in the synthesis of various pharmaceutical compounds, most notably proton pump inhibitors (PPIs) like Lansoprazole.[1][2] Its molecular structure, featuring a pyridine ring adorned with methoxy, methyl, and hydroxymethyl groups, dictates its chemical reactivity and physical characteristics. Understanding these physical properties is paramount for its efficient synthesis, purification, handling, and formulation in drug development processes. This guide provides a comprehensive overview of the known physical properties of (4-Methoxy-3-methylpyridin-2-yl)methanol and outlines the established experimental methodologies for their determination, offering a framework for its practical application and further research.

Chemical Identity and Core Properties

A solid foundation for understanding any chemical compound begins with its fundamental identifiers and basic physical constants.

| Property | Value | Source(s) |

| CAS Number | 86604-77-5 | [3][4][5][6] |

| Molecular Formula | C₈H₁₁NO₂ | [4][5] |

| Molecular Weight | 153.18 g/mol | [4][5] |

| Boiling Point | 276.9 ± 35.0 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.1 ± 0.1 g/cm³ (Predicted) | [3] |

It is crucial to note that the boiling point and density values are predominantly predicted and may not reflect experimentally determined results. The lack of reported experimental data for these and other physical properties in peer-reviewed literature underscores the specialized nature of this compound, primarily used as a synthetic intermediate.

Structural Elucidation and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Based on the structure of (4-Methoxy-3-methylpyridin-2-yl)methanol, the following proton signals are anticipated:

-

Pyridyl Protons (H-5 and H-6): Two distinct signals in the aromatic region (typically δ 6.5-8.5 ppm). The proton at the 5-position would likely appear as a doublet, coupled to the proton at the 6-position. The proton at the 6-position would also be a doublet.

-

Hydroxymethyl Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) in the region of δ 4.5-5.0 ppm.

-

Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8-4.0 ppm.

-

Methyl Protons (-CH₃): A singlet in the upfield region, likely around δ 2.2-2.5 ppm.

-

Hydroxyl Proton (-OH): A broad singlet whose chemical shift is concentration and solvent dependent.

The carbon skeleton would exhibit eight distinct signals corresponding to each unique carbon atom in the molecule. The approximate chemical shifts would be:

-

Pyridyl Carbons: Signals in the range of δ 110-160 ppm.

-

Hydroxymethyl Carbon (-CH₂OH): A signal around δ 60-65 ppm.

-

Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

-

Methyl Carbon (-CH₃): An upfield signal around δ 15-20 ppm.

A standard protocol for obtaining high-resolution NMR spectra would involve:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer, such as a Bruker Avance 400 MHz or 500 MHz instrument.

-

Data Acquisition: Acquire ¹H and ¹³C spectra using standard pulse sequences. For ¹H NMR, a typical experiment would involve a 30° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is standard.

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

The FTIR spectrum of (4-Methoxy-3-methylpyridin-2-yl)methanol is expected to show characteristic absorption bands for its functional groups:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| O-H (alcohol) | 3200-3600 (broad) | Stretching |

| C-H (aromatic) | 3000-3100 | Stretching |

| C-H (aliphatic) | 2850-3000 | Stretching |

| C=N, C=C (pyridine) | 1400-1600 | Ring stretching |

| C-O (methoxy, alcohol) | 1000-1300 | Stretching |

A common method for obtaining an FTIR spectrum of a solid sample is:

-

Sample Preparation (ATR): Place a small amount of the powdered sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Instrumentation: Use a benchtop FTIR spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Scientific Nicolet iS5).

-

Data Acquisition: Collect the spectrum over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the clean ATR crystal should be recorded first and automatically subtracted from the sample spectrum.

-

Data Analysis: Identify the major absorption peaks and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

In an electron ionization (EI) mass spectrum, the following key peaks are anticipated:

-

Molecular Ion Peak (M⁺): A peak at m/z = 153, corresponding to the molecular weight of the compound.

-

Fragment Ions: Fragmentation is likely to occur at the benzylic position and through the loss of small, stable molecules. Common fragments could include:

-

m/z = 138 (loss of -CH₃)

-

m/z = 122 (loss of -OCH₃)

-

m/z = 136 (loss of -OH)

-

m/z = 122 (loss of CH₂OH)

-

A typical procedure for obtaining a mass spectrum is as follows:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection and Analysis: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Physical State and Thermal Properties

While specific experimental data is scarce, the physical state and thermal properties can be inferred and would be determined as follows.

Appearance

Based on related compounds and common organic solids, (4-Methoxy-3-methylpyridin-2-yl)methanol is expected to be a white to off-white crystalline solid at room temperature.

Melting Point

A definitive experimental melting point for this compound is not available in the literature. For a related compound, 4-Methoxy-3,5-dimethyl-2-pyridinemethanol (CAS 86604-78-6), a melting point of 56.5-60.5 °C is reported. This suggests that the target compound will also be a solid with a relatively low melting point.

A precise melting point can be determined using a capillary melting point apparatus:

-

Sample Preparation: Finely powder a small amount of the dry sample.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a melting point apparatus and heat it slowly (1-2 °C/min) near the expected melting point.

-

Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point. A sharp melting range (≤ 1 °C) is indicative of high purity.

Solubility Profile

The solubility of (4-Methoxy-3-methylpyridin-2-yl)methanol is a critical parameter for its use in synthesis and formulation. While quantitative data is not available, a qualitative assessment can be made based on its structure.

Predicted Solubility

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to be soluble due to the presence of the polar hydroxyl and methoxy groups, which can engage in hydrogen bonding.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Likely to be soluble due to its overall polarity.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Expected to have limited solubility due to the polar functional groups.

-

Water: The pyridine nitrogen and the hydroxyl group can form hydrogen bonds with water, suggesting some water solubility. However, the aromatic ring and the methyl group contribute to its lipophilicity, which may limit its aqueous solubility.

A systematic approach to determine solubility involves:

-

Sample Preparation: Add approximately 10-20 mg of the solid to 1 mL of the solvent in a test tube.

-

Observation: Vigorously shake the test tube for 30-60 seconds at room temperature.

-

Classification:

-

Soluble: The solid completely dissolves.

-

Slightly Soluble: A significant portion of the solid dissolves.

-

Insoluble: The solid does not appear to dissolve.

-

-

pH-Dependent Solubility: Test the solubility in acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH) aqueous solutions. The basic nitrogen atom of the pyridine ring should be protonated in acidic solution, leading to the formation of a soluble salt.

Conclusion

References

-

Chemsrc. (4-Methoxy-3-methylpyridin-2-yl)methanol(CAS#:86604-77-5). [Link]

-

PubChem. (4-Methoxy-3-methylpyridin-2-yl)methanol. [Link]

-

Rasayan Journal of Chemistry. (2013). IDENTIFICATION, ISOLATION AND CHARACTERIZATION OF POTENTIAL DEGRADATION PRODUCT IN LANSOPRAZOLE DRUG SUBSTANCE. [Link]

-

ResearchGate. Chemical structures of Lansoprazole and its four impurities. [Link]

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. researchgate.net [researchgate.net]

- 3. (4-Methoxy-3-methylpyridin-2-yl)methanol | CAS#:86604-77-5 | Chemsrc [chemsrc.com]

- 4. (4-Methoxy-3-methylpyridin-2-yl)methanol | C8H11NO2 | CID 10844583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 86604-77-5|(4-Methoxy-3-methylpyridin-2-yl)methanol|BLD Pharm [bldpharm.com]

- 6. CAS 86604-77-5: (4-methoxy-3-methyl-2-pyridyl)methanol [cymitquimica.com]

An In-Depth Technical Guide to (4-Methoxy-3-methylpyridin-2-yl)methanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methoxy-3-methylpyridin-2-yl)methanol is a substituted pyridylmethanol of significant interest in medicinal chemistry and drug development. Its structural resemblance to key intermediates in the synthesis of proton pump inhibitors (PPIs) underscores its potential as a valuable building block in the creation of novel therapeutic agents. This technical guide provides a comprehensive overview of the known chemical and physical properties of (4-Methoxy-3-methylpyridin-2-yl)methanol, outlines a probable synthetic pathway based on established methodologies for analogous compounds, and discusses its potential applications, particularly in the context of drug discovery.

Chemical Identity and Physicochemical Properties

(4-Methoxy-3-methylpyridin-2-yl)methanol, with the CAS Number 86604-77-5, is a heterocyclic compound featuring a pyridine ring substituted with methoxy, methyl, and hydroxymethyl groups.[1] These functional groups impart a unique combination of polarity and reactivity, making it a versatile intermediate in organic synthesis.

Table 1: Physicochemical Properties of (4-Methoxy-3-methylpyridin-2-yl)methanol

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₂ | [1][2] |

| Molecular Weight | 153.18 g/mol | [1][2] |

| CAS Number | 86604-77-5 | [1] |

| IUPAC Name | (4-methoxy-3-methylpyridin-2-yl)methanol | [1] |

| Synonyms | 2-Hydroxymethyl-3-methyl-4-methoxypyridine, 4-Methoxy-3-methyl-2-pyridinemethanol | [3] |

| Density (predicted) | 1.12 g/cm³ | [3] |

| Boiling Point (predicted) | 276.87 °C at 760 mmHg | [3] |

| Flash Point (predicted) | 121.24 °C | [3] |

| pKa (predicted) | Not available | |

| LogP (predicted) | 0.89 | [3] |

| Appearance | Not available (likely a solid or oil at room temperature) |

Note: Many of the physical properties listed are predicted values from computational models due to a lack of experimentally determined data in published literature.

Spectroscopic Characterization

As of the latest literature review, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for (4-Methoxy-3-methylpyridin-2-yl)methanol has not been widely published. However, based on the known spectra of analogous compounds, such as (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, the following characteristic signals can be anticipated:

-

¹H NMR: Resonances corresponding to the pyridine ring protons, the methoxy group protons (singlet, ~3.8-4.0 ppm), the methyl group protons (singlet, ~2.2-2.4 ppm), the methylene protons of the hydroxymethyl group (singlet or doublet, ~4.5-4.7 ppm), and the hydroxyl proton (broad singlet).

-

¹³C NMR: Signals for the carbon atoms of the pyridine ring, the methoxy carbon (~55-60 ppm), the methyl carbon (~15-20 ppm), and the hydroxymethyl carbon (~60-65 ppm).

-

IR Spectroscopy: Characteristic absorption bands for O-H stretching (broad, ~3300-3400 cm⁻¹), C-H stretching (~2800-3000 cm⁻¹), C=N and C=C stretching of the pyridine ring (~1500-1600 cm⁻¹), and C-O stretching (~1000-1250 cm⁻¹).[4]

-

Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight (153.18 m/z), along with characteristic fragmentation patterns.

Synthesis and Reaction Pathways

A likely precursor for the synthesis is a suitably substituted pyridine N-oxide. The hydroxymethyl group can be introduced through various methods, including the Polonovski-Potier rearrangement of the N-oxide followed by hydrolysis.

Proposed Experimental Protocol: Synthesis of (4-Methoxy-3-methylpyridin-2-yl)methanol

This protocol is a hypothetical adaptation from the synthesis of related compounds and would require experimental validation and optimization.

Step 1: N-Oxidation of 4-methoxy-2,3-lutidine

-

To a solution of 4-methoxy-2,3-lutidine in a suitable solvent such as acetic acid, add hydrogen peroxide (30% aqueous solution) portion-wise at a controlled temperature (e.g., 70-80 °C).

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture and carefully quench any excess hydrogen peroxide.

-

Remove the solvent under reduced pressure to yield the crude 4-methoxy-2,3-lutidine N-oxide, which may be used in the next step without further purification.

Step 2: Rearrangement and Hydrolysis to (4-Methoxy-3-methylpyridin-2-yl)methanol

-

Treat the crude 4-methoxy-2,3-lutidine N-oxide with acetic anhydride at an elevated temperature (e.g., 90-100 °C). This step facilitates a rearrangement to form the corresponding 2-acetoxymethylpyridine derivative.

-

After the rearrangement is complete (monitored by TLC), remove the excess acetic anhydride under vacuum.

-

Hydrolyze the resulting acetate ester by adding a solution of sodium hydroxide in a mixture of water and a suitable alcohol (e.g., methanol or ethanol) and heating the mixture.

-

Once the hydrolysis is complete, neutralize the reaction mixture and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude (4-Methoxy-3-methylpyridin-2-yl)methanol.

-

Purify the crude product by column chromatography on silica gel to obtain the final compound.

Caption: Logical workflow for the application in Proton Pump Inhibitor (PPI) synthesis.

The specific substitution pattern of (4-Methoxy-3-methylpyridin-2-yl)methanol makes it a particularly relevant building block for the synthesis of rabeprazole and its analogues. [6]By modifying the substituents on the pyridine ring, medicinal chemists can fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting PPIs, potentially leading to the discovery of new drugs with improved efficacy, safety profiles, or metabolic stability.

Conclusion

(4-Methoxy-3-methylpyridin-2-yl)methanol is a valuable heterocyclic building block with significant potential in the field of drug discovery, particularly in the development of proton pump inhibitors. While a comprehensive experimental characterization is not yet widely available in the public domain, its chemical properties and reactivity can be reliably inferred from closely related structures. The synthetic pathways established for analogous compounds provide a clear roadmap for its preparation. As the demand for novel therapeutics continues to grow, the utility of versatile intermediates like (4-Methoxy-3-methylpyridin-2-yl)methanol in constructing complex molecular architectures is expected to increase, making it a compound of continued interest for researchers in organic and medicinal chemistry.

References

-

A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. Quick Company.

-

(PDF) an efficient synthesis fo rabeprazole - ResearchGate.

-

A penetrative review of past-practiced strategies to synthesize Rabeprazole (proton pump inhibitor drug) and its related compoun.

-

The Role of 2-(Hydroxymethyl)pyridine in Modern Chemical Synthesis.

-

WO2014091450A1 - Process for the preparation of rabeprazole - Google Patents.

-

2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridin synthesis - ChemicalBook.

-

US5616713A - Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine - Google Patents.

-

Application Notes and Protocols for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol - Benchchem.

-

Understanding 2-(Hydroxymethyl)pyridine: Properties, Applications, and Manufacturing.

-

The Preparation and Reactions of Some Polysubstituted Pyridines. 2-Methyl-3-hydroxy-5-hydroxymethylpyridine (4-Deshydroxymethylpyridoxin) | Journal of the American Chemical Society.

-

2-(Hydroxymethyl)pyridine | 586-98-1 - ChemicalBook.

-

586-98-1(2-(Hydroxymethyl)pyridine) Product Description - ChemicalBook.

-

Supplementary Information - The Royal Society of Chemistry.

-

(4-Methoxy-3-methylpyridin-2-yl)methanol, min 97%, 1 gram.

-

(4-Methoxy-3-methylpyridin-2-yl)methanol | C8H11NO2 | CID 10844583 - PubChem.

-

(4-Methoxy-3-methylpyridin-2-yl)methanol | CAS No- 86604-77-5 | Simson Pharma Limited.

-

PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX.

-

Appendix C. Experimental for Chapter 3 - SFU Summit.

-

86604-77-5|(4-Methoxy-3-methylpyridin-2-yl)methanol - BLDpharm.

-

(4-Methoxy-3-methylpyridin-2-yl)methanol - Biotuva Life Sciences.

-

CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents.

-

(2-(Benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methanol - PubChem.

-

The Far-Infrared Spectrum of Methoxymethanol (CH3–O–CH2OH): A Theoretical Study.

-

Fig. 1 FTIR di†erence spectra of methoxy species formed by methanol... - ResearchGate.

-

(4-methoxy-3-methylpyridin-2-yl)methanol 86604-77-5 - Echemi.

-

(PDF) Experimental (FT-IR, 13C/1H-NMR) and DFT (B3LYP, B3PW91) Studies of 3-n-Propyl-4-[2-(4-Methoxybenzoxy) - ResearchGate.

-

4-Methoxy-3,5-dimethyl-2-pyridinemethanol 98 86604-78-6 - Sigma-Aldrich.

-

(4-methoxy-6-methylpyridin-3-yl)methanol - PubChemLite.

-

(6-methoxy-3-methylpyridin-2-yl)methanol - PubChemLite.

-

SUPPLEMENTARY INFORMATION - Macmillan Group - Princeton University.

-

RABEPRAZOLE - New Drug Approvals.

-

Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS - ResearchGate. pharmaceutical_ingredient_by_LC-ESI-MSMS)

Sources

- 1. (4-Methoxy-3-methylpyridin-2-yl)methanol | C8H11NO2 | CID 10844583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 [quickcompany.in]

- 6. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents [patents.google.com]

(4-Methoxy-3-methylpyridin-2-yl)methanol synthesis pathways

An In-Depth Technical Guide to the Synthesis of (4-Methoxy-3-methylpyridin-2-yl)methanol

Abstract

(4-Methoxy-3-methylpyridin-2-yl)methanol (CAS No. 86604-77-5) is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of proton pump inhibitors (PPIs) such as esomeprazole and omeprazole.[1] These drugs are cornerstones in the treatment of acid-related gastrointestinal disorders. The efficacy and commercial success of PPIs have driven significant research into optimizing the synthesis of this key pyridine building block. This guide provides a comprehensive analysis of the core synthetic pathways to (4-methoxy-3-methylpyridin-2-yl)methanol, intended for researchers, chemists, and professionals in drug development. We will explore prevalent industrial methodologies, including the multi-step synthesis from 2,3-lutidine, and discuss alternative strategies like directed ortho-metalation. The narrative emphasizes the causality behind experimental choices, offers detailed protocols, and provides a comparative analysis of the primary routes, grounded in authoritative references.

Introduction

Chemical Profile and Significance

(4-Methoxy-3-methylpyridin-2-yl)methanol is a substituted pyridine derivative characterized by a hydroxymethyl group at the 2-position, a methyl group at the 3-position, and a methoxy group at the 4-position.[2] Its structure is uniquely tailored for the construction of the sulfinylbenzimidazole moiety found in several major pharmaceutical agents.[1]

| Property | Value |

| CAS Number | 86604-77-5[2] |

| Molecular Formula | C₈H₁₁NO₂[2] |

| Molecular Weight | 153.18 g/mol |

| Appearance | White to light brown powder or crystal[1] |

| Melting Point | 56.5-60.5 °C[1] |

The primary strategic importance of this molecule lies in its application as a precursor to the pyridinylmethyl moiety of PPIs. The hydroxyl group is readily converted into a leaving group (e.g., a chloride), facilitating nucleophilic substitution with a substituted benzimidazolethione to assemble the core structure of drugs like omeprazole.[3]

Role in Proton Pump Inhibitor (PPI) Synthesis

The development of PPIs revolutionized the management of peptic ulcers and gastroesophageal reflux disease (GERD). The synthesis of these complex molecules is a multi-step process where the construction of the substituted pyridine and benzimidazole fragments, followed by their coupling, is central. (4-Methoxy-3-methylpyridin-2-yl)methanol serves as the complete pyridinyl fragment, which, after activation, is coupled and subsequently oxidized to form the final active pharmaceutical ingredient.

Core Synthetic Pathways

The synthesis of (4-methoxy-3-methylpyridin-2-yl)methanol can be approached through several distinct routes. The most established method, often employed on an industrial scale, begins with 2,3-lutidine (2,3-dimethylpyridine).

Pathway 1: Multi-step Synthesis from 2,3-Lutidine

This pathway is a robust, linear sequence that builds the required functionality onto the pyridine ring through a series of classical organic reactions. The key is the strategic introduction of substituents, leveraging the electronic properties of the pyridine N-oxide intermediate.

-

N-Oxidation: The synthesis commences with the oxidation of 2,3-lutidine to its corresponding N-oxide. This is a critical activation step. The N-oxide group is electronically withdrawing, which deactivates the ring toward electrophilic substitution, but more importantly, it directs incoming electrophiles to the 4-position (gamma to the nitrogen). Common oxidizing agents include hydrogen peroxide in acetic acid.[4]

-

Nitration: The 2,3-lutidine-N-oxide undergoes electrophilic nitration. Due to the directing effect of the N-oxide, the nitro group is installed almost exclusively at the 4-position, yielding 2,3-dimethyl-4-nitropyridine-N-oxide. This reaction is typically carried out with a mixture of nitric and sulfuric acids.[4]

-

Nucleophilic Aromatic Substitution: The nitro group at the 4-position is an excellent leaving group for nucleophilic aromatic substitution. Treatment with sodium methoxide in methanol replaces the nitro group with a methoxy group, affording 4-methoxy-2,3-dimethylpyridine-N-oxide.[3]

-

Rearrangement and Hydroxymethylation: The final carbon needs to be introduced at the 2-position's methyl group. This is ingeniously achieved via a rearrangement reaction. The N-oxide is treated with acetic anhydride, which leads to a rearrangement (often a variation of the Boekelheide or Polonovski reaction) to form 2-acetoxymethyl-4-methoxy-3-methylpyridine. Subsequent hydrolysis of the acetate ester with a base (e.g., sodium hydroxide) yields the target (4-methoxy-3-methylpyridin-2-yl)methanol.[3][5]

Pathway 2: Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic rings.[6] It relies on a directing metalating group (DMG) that coordinates to an organolithium base (like n-BuLi or LDA), directing deprotonation to the adjacent ortho position.[6]

While not as common for large-scale production of this specific target, DoM offers a versatile laboratory approach. A plausible, albeit less documented, route could involve:

-

Starting Material Selection: One could start with 4-methoxypyridine. The methoxy group is a known DMG.

-

Directed Lithiation and Methylation: Treatment of 4-methoxypyridine with a strong lithium base like mesityllithium or PhLi can direct lithiation to the C-3 position.[7] Quenching this lithiated intermediate with a methylating agent (e.g., methyl iodide) would yield 4-methoxy-3-methylpyridine.

-

Second Lithiation and Hydroxymethylation: The next step is more challenging. Lithiation of 4-methoxy-3-methylpyridine would likely occur at the 5-position due to the combined directing effects of the methoxy and methyl groups. To achieve functionalization at the 2-position, a different strategy might be needed, such as halogen-metal exchange from a 2-bromo-4-methoxy-3-methylpyridine precursor. A more direct approach involves lithiation at the C-2 position of 4-methoxypyridine itself using a specific base like Fort's BuLi-LiDMAE base, followed by quenching with an electrophile.[7] A subsequent C-3 lithiation and methylation could then be performed.

-

Functionalization: Once the lithiated species is formed at the correct position (C-2), it can be reacted with a suitable electrophile like paraformaldehyde to introduce the hydroxymethyl group after an acidic workup.

The complexity of controlling regioselectivity in multiple lithiation steps makes this route more suitable for analog synthesis than for bulk production of the primary target.

Comparative Analysis

The choice of synthetic pathway depends heavily on the desired scale, cost, and available equipment.

| Parameter | Pathway 1 (from 2,3-Lutidine) | Pathway 2 (DoM) |

| Starting Materials | Readily available, inexpensive (2,3-Lutidine) | More specialized pyridine precursors may be needed |

| Scalability | Proven for industrial scale | Generally better for lab/pilot scale; cryogenic conditions required |

| Reagents | Classical, bulk reagents (acids, bases, H₂O₂) | Air- and moisture-sensitive organolithium reagents, cryogenic temperatures (-78 °C)[8] |

| Yield | Good overall yields reported in patent literature[4] | Can be high-yielding but very sensitive to reaction conditions |

| Safety/Handling | Use of strong nitrating acids requires care | Pyrophoric organolithiums and strictly anhydrous conditions are mandatory |

| Versatility | Linear, optimized for one target | Highly versatile for creating diverse analogs by varying the electrophile |

Detailed Experimental Protocol (Pathway 1)

The following protocol is a representative synthesis adapted from procedures described in the chemical literature.[3][5]

Step 4.1: Synthesis of 4-Methoxy-2,3-dimethylpyridine-N-oxide (4)

-

N-Oxidation & Nitration: 2,3-Lutidine is first oxidized to 2,3-lutidine-N-oxide using hydrogen peroxide and acetic acid. This intermediate is then subjected to nitration with a mixture of sulfuric and nitric acid to yield 2,3-dimethyl-4-nitropyridine-N-oxide (3).

-

Methoxylation: To a mixture of crude 2,3-dimethyl-4-nitropyridine-N-oxide (e.g., 0.043 mol) and methanol (20 mL), a solution of sodium methoxide (0.172 mol) in methanol is added at room temperature.[3]

-

The reaction mixture is heated to reflux for 1 hour.[3]

-

The solvent is removed under reduced pressure (in vacuo).

-

The resulting residue is dissolved in dichloromethane (20 mL) and water (30 mL). The pH is adjusted to 5 with acetic acid.

-

The layers are separated, and the aqueous layer is extracted twice more with dichloromethane (2x10 mL).[3]

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to afford crude 4-methoxy-2,3,5-trimethyl pyridine-N-oxide (4).[3]

Step 4.2: Synthesis of (4-Methoxy-3-methylpyridin-2-yl)methanol (Target Compound)

-

Rearrangement: The crude 4-methoxy-2,3-dimethylpyridine-N-oxide (4) is reacted with acetic anhydride. This typically involves heating the mixture, which induces a rearrangement to form 2-acetoxymethyl-4-methoxy-3-methylpyridine (5).[3][5]

-

Hydrolysis: The resulting acetate (5) is then hydrolyzed without intermediate purification. The crude material is treated with an aqueous base, such as sodium hydroxide in a methanol/water mixture, to cleave the acetate ester.

-

Workup and Isolation: After the reaction is complete, the methanol is removed by rotary evaporation.[1] The remaining aqueous residue is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic extracts are washed, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated.

-

The crude product is purified, typically by crystallization or column chromatography, to yield (4-methoxy-3-methylpyridin-2-yl)methanol as a white to light-brown solid.[1]

Conclusion

The synthesis of (4-methoxy-3-methylpyridin-2-yl)methanol is a well-established process, critical to the pharmaceutical industry. The linear synthesis starting from 2,3-lutidine remains the most economically viable and scalable route for large-scale manufacturing, despite involving multiple steps and the use of harsh reagents. Alternative methods, such as those based on directed ortho-metalation, offer greater flexibility and are invaluable for medicinal chemistry programs aimed at developing new analogs, but they present challenges in terms of cost and handling for bulk production. Continued innovation in catalytic C-H functionalization and flow chemistry may pave the way for more efficient, safer, and environmentally benign syntheses in the future.

References

- Directed lithiation and substitution of pyridine deriv

- Efficient synthesis of 2,6-bis(hydroxymethyl)

- Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green Chemistry (RSC Publishing). (n.d.).

- Lithiation of 4-methoxy-2-pyridones. Synthetic entry to tenellin and funiculosin, and related natural 3,5-disubstituted 4-oxy-2-pyridones. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.

- A Comparative Guide to the Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol. (n.d.). Benchchem.

- Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. (2025). The Journal of Organic Chemistry.

- Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. (2021).

- 2-(Hydroxymethyl)pyridine | 586-98-1. (n.d.). ChemicalBook.

- Application Notes and Protocols for the Synthesis of 4-Chlorophenyl-2-pyridinylmethanol via Grignard Reaction. (n.d.). Benchchem.

- Understanding 2-(Hydroxymethyl)

- New Synthetic Methods. A. Lithiation of Methoxypyridines and N-Methylindoles Directed by a-Amino Alkoxides. B. Synthetic Methods. (n.d.). DTIC.

- Technical Support Center: Grignard Reactions for 4-Chlorophenyl-2-pyridinylmethanol. (n.d.). Benchchem.

- Application Notes and Protocols for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol. (n.d.). Benchchem.

- Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. (2021).

- [4-(3-Methyoxypropoxy)-3-methyl-2-pyridinyl]methanol hydrochloride. (n.d.). ChemicalBook.

- 4-Methoxy-3-methyl-2-pyridinemethanol. (n.d.). Pipzine Chemicals.

- (4-Methoxy-3-methylpyridin-2-yl)methanol | CAS#:86604-77-5. (n.d.). Chemsrc.

- CN113698389A - Synthetic method of esomeprazole. (n.d.).

- Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. (n.d.).

- Synthesis and Characterization of Two Impurities in Esomeprazole, an Antiulcerative Drug. (n.d.).

- Grignard Reaction. (n.d.).

- (4-Methoxy-3-methylpyridin-2-yl)methanol | C8H11NO2 | CID 10844583. (n.d.). PubChem.

- (4-Methoxy-3-methylpyridin-2-yl)methanol | CAS No- 86604-77-5. (n.d.). Simson Pharma Limited.

- US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. (n.d.).

- Pyridine synthesis. (n.d.). Organic Chemistry Portal.

- 4-Methoxy-3,5-dimethyl-2-pyridinemethanol 98 86604-78-6. (n.d.). Sigma-Aldrich.

- Synthesis and Characterization of Two Impurities in Esomeprazole, an Antiulcer

- (4-Methoxy-3-methylpyridin-2-yl)methanol, min 97%, 1 gram. (n.d.).

- CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. (n.d.).

- (4-methoxy-3-methylpyridin-2-yl)methanol 86604-77-5. (n.d.). Echemi.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. (4-Methoxy-3-methylpyridin-2-yl)methanol | C8H11NO2 | CID 10844583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. arkat-usa.org [arkat-usa.org]

- 8. Lithiation of 4-methoxy-2-pyridones. Synthetic entry to tenellin and funiculosin, and related natural 3,5-disubstituted 4-oxy-2-pyridones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Role of (4-Methoxy-3-methylpyridin-2-yl)methanol in Proton Pump Inhibitor (PPI) Synthesis

This guide provides an in-depth examination of the synthetic pathway for proton pump inhibitors (PPIs), focusing on the critical role of the pyridine building block, (4-Methoxy-3-methylpyridin-2-yl)methanol. It is intended for researchers, chemists, and professionals in the field of drug development and pharmaceutical synthesis. We will explore the strategic importance of this intermediate, detail the necessary chemical transformations, and provide validated protocols grounded in established chemical literature.

Introduction: The Architectural Significance of the Pyridine Moiety in PPIs

Proton Pump Inhibitors (PPIs) represent a cornerstone in the treatment of acid-related gastrointestinal disorders. Their mechanism of action involves the irreversible inhibition of the gastric H⁺/K⁺-ATPase (the proton pump). The archetypal structure of widely-used PPIs, such as omeprazole and its S-enantiomer esomeprazole, consists of two core heterocyclic systems: a benzimidazole and a substituted pyridine ring, linked by a methylsulfinyl bridge.[1][2]

The specific substitution pattern on the pyridine ring is a key determinant of the drug's activity and metabolic stability. (4-Methoxy-3-methylpyridin-2-yl)methanol is a pivotal precursor for the pyridine fragment of several first-generation PPIs.[3] However, it is not the direct reactant in the key coupling step. Its primary function is to serve as a stable, readily available starting material that requires a strategic chemical activation to facilitate the synthesis of the final drug substance.

Stage I: Activation of the Pyridine Core via Chlorination

The journey from the starting alcohol to a reactive intermediate involves the conversion of the hydroxyl group into a competent leaving group. The hydroxyl (-OH) group of (4-Methoxy-3-methylpyridin-2-yl)methanol is a poor leaving group for the subsequent nucleophilic substitution reaction. Therefore, it must be chemically activated, most commonly by converting it into a chloromethyl group. This transformation yields 2-chloromethyl-4-methoxy-3-methylpyridine, which is typically isolated as its hydrochloride salt to improve stability.[4][5]

The most prevalent and efficient method for this chlorination is the use of thionyl chloride (SOCl₂) in an inert solvent like dichloromethane (DCM).[4][5]

Diagram: Activation of (4-Methoxy-3-methylpyridin-2-yl)methanol

Caption: Conversion of the pyridylmethanol to its activated chloromethyl hydrochloride salt.

Experimental Protocol: Synthesis of 2-Chloromethyl-4-methoxy-3-methylpyridine Hydrochloride

This protocol is a synthesized representation of established laboratory procedures.[4][5]

-

Setup: To a solution of (4-Methoxy-3-methylpyridin-2-yl)methanol (e.g., 0.15 mol) in anhydrous dichloromethane (400 mL) under an inert atmosphere (e.g., argon), cool the mixture to 0°C using an ice bath.

-

Reagent Addition: Slowly add a solution of thionyl chloride (e.g., 0.158 mol) in dichloromethane (100 mL) dropwise to the cooled solution over a period of 30 minutes, maintaining the temperature at or below 5°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, remove the solvent under reduced pressure using a rotary evaporator. The resulting solid residue is the crude hydrochloride salt.

-

Purification: Suspend the solid residue in a non-polar solvent like hexane (200 mL) or ether and stir vigorously.[4][5] This process washes away any non-polar impurities.

-

Final Product: Collect the white crystalline solid by filtration, wash with a small amount of fresh hexane, and air-dry to yield 2-chloromethyl-4-methoxy-3-methylpyridine hydrochloride with high purity.

Self-Validation Check: The formation of a precipitate upon adding a non-polar solvent like ether serves as a validation step, as the hydrochloride salt is generally insoluble in such media. The melting point of the final product should be sharp and consistent with literature values (approx. 130-131°C).[4]

Stage II: The Core Coupling - Synthesis of the Thioether Intermediate

With the activated pyridine intermediate in hand, the next critical step is the coupling reaction with the benzimidazole core. For the synthesis of omeprazole, this involves the reaction with 5-methoxy-2-mercaptobenzimidazole. This reaction proceeds via a classic SN2 mechanism, where the deprotonated thiol of the benzimidazole acts as a potent nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride ion.[6]

The reaction is performed under basic conditions to deprotonate the mercapto group, thereby generating the highly nucleophilic thiolate anion. Sodium hydroxide or potassium hydroxide are commonly used for this purpose.[6][7]

Diagram: Workflow for Thioether Synthesis

Caption: Condensation of the activated pyridine and the benzimidazole thiol to form the thioether.

Experimental Protocol: Synthesis of Omeprazole Sulfide

This protocol is based on common industrial and laboratory synthesis methods.[7]

-

Thiolate Formation: In a reaction vessel, dissolve 5-methoxy-2-mercaptobenzimidazole (e.g., 0.10 mol) in a mixture of ethanol (50 mL) and a solution of sodium hydroxide (e.g., 0.13 mol) in water. Heat gently (70-90°C) until a clear solution is formed, then cool to below 10°C.

-

Coupling Reaction: Separately, dissolve the 2-chloromethyl-4-methoxy-3-methylpyridine hydrochloride (e.g., 0.09 mol) in water (100 mL). Add this solution dropwise to the cooled thiolate solution.

-

Reaction: Allow the temperature to rise to approximately 30°C and maintain with stirring for 4-6 hours. Monitor the reaction for the disappearance of starting materials by TLC or HPLC.

-

Precipitation & Isolation: After the reaction is complete, cool the mixture to 10°C and add a larger volume of water (e.g., 500 mL) to precipitate the product. Stir for several hours to ensure complete precipitation.

-

Purification: Collect the solid product by suction filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum. This yields the thioether, 5-methoxy-2-[((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)thio]-1H-benzimidazole, often referred to as omeprazole sulfide.

Trustworthiness Note: The success of this step relies on the efficient formation of the thiolate and careful control of the reaction temperature to prevent side reactions. The precipitation by adding water is a critical purification step, leveraging the low aqueous solubility of the organic product.

Stage III: The Final Oxidation - From Thioether to Sulfoxide

The thioether intermediate is a precursor and not the active pharmaceutical ingredient. The final chemical transformation is a controlled oxidation of the sulfide linker to a sulfoxide. This step is paramount and requires precision, as over-oxidation will produce the corresponding sulfone, an undesired impurity.[8][9]

Various oxidizing agents can be employed, including meta-chloroperoxybenzoic acid (m-CPBA), peracetic acid, or hydrogen peroxide, often in the presence of a catalyst.[9][10]

Diagram: Overall Synthetic Pathway to Omeprazole

Caption: The three key stages in the synthesis of Omeprazole from its pyridine precursor.

Experimental Protocol: Oxidation to Omeprazole

This protocol describes a general method for the final oxidation step.[10]

-

Setup: Dissolve the thioether intermediate (from Stage II) in a suitable solvent, such as ethyl acetate or dichloromethane, and cool the solution to a low temperature (e.g., -25°C to 0°C).

-

Oxidant Addition: Slowly add the oxidizing agent (e.g., peracetic acid or m-CPBA) portion-wise or dropwise, carefully monitoring the internal temperature to prevent exothermic runaway and over-oxidation.

-

Reaction: Stir the mixture at the low temperature for 30-60 minutes. The reaction progress should be closely monitored by HPLC to maximize sulfoxide formation while minimizing sulfone impurity.

-

Quenching and Work-up: Once the reaction is complete, adjust the pH of the mixture to ~8 using a basic aqueous solution (e.g., 10% sodium hydroxide). This step neutralizes the acidic byproduct and precipitates the omeprazole free base.

-

Isolation and Purification: Filter the precipitated product, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like methanol to afford pure omeprazole.

Authoritative Grounding: The development of asymmetric synthesis for this oxidation step, particularly using titanium-diethyl tartrate catalyst systems with an oxidant like cumene hydroperoxide, was a major breakthrough.[2] This allowed for the large-scale, stereoselective production of single-enantiomer drugs like esomeprazole, highlighting the advanced control chemists can exert over this critical transformation.[2]

Summary of Key Intermediates

The following table summarizes the key compounds discussed in this guide.

| Compound Name | Role | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| (4-Methoxy-3-methylpyridin-2-yl)methanol | Starting Material | 86604-78-6 | C₉H₁₃NO₂ | 167.21 |

| 2-Chloromethyl-4-methoxy-3-methylpyridine HCl | Activated Intermediate | 86604-74-2 | C₈H₁₁Cl₂NO | 208.08 |

| 5-methoxy-2-mercaptobenzimidazole | Benzimidazole Core | 37052-78-1 | C₈H₈N₂OS | 180.23 |

| Omeprazole Sulfide | Thioether Precursor | 73590-85-9 | C₁₇H₁₉N₃O₂S | 345.42 |

| Omeprazole | Final Active Product | 73590-58-6 | C₁₇H₁₉N₃O₃S | 345.42 |

Conclusion

(4-Methoxy-3-methylpyridin-2-yl)methanol is more than a simple starting material; it is a strategically designed building block for the synthesis of omeprazole and related PPIs. Its journey through activation, coupling, and oxidation illustrates fundamental principles of modern pharmaceutical synthesis: the necessity of functional group manipulation, the power of nucleophilic substitution for bond formation, and the critical importance of controlled redox chemistry. Understanding the causality behind each transformation—from activating the hydroxyl group to precisely controlling the final oxidation—is essential for the successful, efficient, and scalable production of these vital medicines.

References

-

Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. Synthose. 4

-

Application Notes and Protocols for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol. Benchchem. 3

-

2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis. Chemicalbook. 5

-

On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity. PubMed Central. 8

-

Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. SciSpace. 9

-

Synthesis of omeprazole. ResearchGate. 11

-

Synthesis, structure, and reactivity of Omeprazole and related compounds. White Rose eTheses Online. 2

-

US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. Google Patents. 6

-

Omeprazole synthesis - EP1085019A1. Google Patents. 10

-

Omeprazole synthesis. ChemicalBook. 7

Sources

- 1. researchgate.net [researchgate.net]

- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]

- 7. Omeprazole synthesis - chemicalbook [chemicalbook.com]

- 8. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. EP1085019A1 - Omeprazole synthesis - Google Patents [patents.google.com]

- 11. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

The Synthetic Cornerstone of Modern Anti-Ulcer Therapy: A Technical Guide to (4-Methoxy-3-methylpyridin-2-yl)methanol

An In-depth Review for Drug Development Professionals, Researchers, and Scientists

Introduction: A Pivotal Intermediate in Proton Pump Inhibitor Synthesis

(4-Methoxy-3-methylpyridin-2-yl)methanol is a highly substituted pyridine derivative that has garnered significant attention in medicinal chemistry, primarily for its role as a crucial building block in the synthesis of proton pump inhibitors (PPIs).[1] PPIs are a class of drugs that profoundly suppress gastric acid secretion and are widely used in the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1] The specific substitution pattern of (4-methoxy-3-methylpyridin-2-yl)methanol is integral to the efficacy and pharmacokinetic profile of the final active pharmaceutical ingredients (APIs), most notably ilaprazole. This guide provides a comprehensive overview of the synthesis, properties, and applications of this key intermediate, with a focus on the underlying chemical principles and experimental methodologies that are critical for researchers in the field of drug development.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of (4-methoxy-3-methylpyridin-2-yl)methanol is essential for its effective use in synthesis and for quality control.

| Property | Value | Source |

| CAS Number | 86604-77-5 | [2] |

| Molecular Formula | C₈H₁₁NO₂ | [2] |

| Molecular Weight | 153.18 g/mol | [2] |

| Appearance | White to light brown powder or crystal | [1] |

| Melting Point | 94-98 °C | |

| Boiling Point | 276.865 °C at 760 mmHg (Predicted) | [3] |

| Solubility | Slightly soluble in Chloroform | [1] |

Synthesis of (4-Methoxy-3-methylpyridin-2-yl)methanol: A Multi-step Endeavor

The synthesis of (4-methoxy-3-methylpyridin-2-yl)methanol is a multi-step process that typically begins with a readily available starting material, 2,3-lutidine. The overall synthetic strategy involves the formation of a pyridine N-oxide, followed by nitration, methoxylation, and a key rearrangement reaction to introduce the hydroxymethyl group at the 2-position.

Logical Workflow for Synthesis

Caption: General synthetic workflow for (4-Methoxy-3-methylpyridin-2-yl)methanol.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2,3-Lutidine-N-oxide

The initial step involves the oxidation of the nitrogen atom in the pyridine ring of 2,3-lutidine to form the corresponding N-oxide. This is a critical activation step that facilitates the subsequent electrophilic nitration at the 4-position.

-

Protocol:

-

In a suitable reaction vessel, dissolve 2,3-lutidine in glacial acetic acid.[4]

-

Carefully add 35% hydrogen peroxide to the solution while maintaining the temperature at 80 °C.[4]

-

The reaction mixture is stirred at this temperature for several hours.[4]

-

After the reaction is complete, the excess acetic acid is removed under reduced pressure.[4]

-

The residue is then carefully neutralized to afford 2,3-lutidine-N-oxide.

-

-

Causality: The use of hydrogen peroxide in an acidic medium like glacial acetic acid is a standard method for the N-oxidation of pyridines. The acidic environment protonates the pyridine nitrogen, making it more susceptible to oxidation.

Step 2: Synthesis of 2,3-Dimethyl-4-nitropyridine-N-oxide

The N-oxide from the previous step is then nitrated at the 4-position. The N-oxide group is an activating group that directs electrophilic substitution to the 4-position of the pyridine ring.

-

Protocol:

-

Dissolve 2,3-lutidine-N-oxide in concentrated sulfuric acid.[5][6]

-

Cool the mixture and slowly add a nitrating mixture of potassium nitrate in concentrated sulfuric acid, maintaining a low temperature.[5][6]

-

After the addition is complete, the reaction mixture is heated to 80-90 °C for a specified period.[5]

-

The reaction is then cooled and quenched by pouring it into water.[5]

-

The product is extracted with a suitable organic solvent, such as dichloromethane.[5]

-

-

Causality: The strong electron-donating character of the N-oxide group makes the 4-position of the pyridine ring electron-rich and thus susceptible to electrophilic attack by the nitronium ion (NO₂⁺) generated from the nitric acid/sulfuric acid mixture.[5]

Step 3: Synthesis of 2,3-Dimethyl-4-methoxypyridine-N-oxide

The nitro group at the 4-position is a good leaving group and can be readily displaced by a nucleophile. In this step, sodium methoxide is used to introduce the methoxy group.

-

Protocol:

-